REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)=[O:11])=[CH:6][C:5]=1[Cl:21].[OH-:23].[Na+].Cl>O>[Cl:21][C:5]1[CH:6]=[C:7]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)=[O:11])[CH:8]=[CH:9][C:4]=1[C:3]([OH:22])=[O:2].[Cl:21][C:5]1[CH:6]=[C:7]([C:10]([O-:11])=[O:23])[CH:8]=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:22] |f:1.2|
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Name
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2-chloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoic acid methyl ester
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Quantity
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32 g
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Type
|
reactant
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Smiles
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COC(C1=C(C=C(C=C1)C(=O)NCC1=CC(=CC=C1)O)Cl)=O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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55 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 2 L RB flask equipped with a magnetic stirrer
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Type
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DISSOLUTION
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Details
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Most of the solids quickly dissolved
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Type
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FILTRATION
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Details
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The mixture was filtered through Celite
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Type
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CUSTOM
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Details
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to remove undissolved solids (residual DCU)
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Type
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WASH
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Details
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the filter cake was washed with deionized water (2×30 mL)
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Type
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CUSTOM
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Details
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The combined filtrates were transferred to a separatory funnel
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (2×300 mL)
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Type
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EXTRACTION
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Details
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Each ether extract
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Type
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WASH
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Details
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was back-washed in turn with brine (50 mL)
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Type
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STIRRING
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Details
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The combined aqueous phases were stirred as they
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Type
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STIRRING
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Details
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The resulting mixture was stirred overnight at room temperature
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
the precipitated solids were collected by filtration
|
Type
|
WASH
|
Details
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the filter cake was washed with deionized water (2×60 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The slightly off-white solid was dried in vacuo over P2O5
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Type
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DISSOLUTION
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Details
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then was dissolved in warm ethyl acetate (400 mL)
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Type
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ADDITION
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Details
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the solution was treated with charcoal (4 g)
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Type
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FILTRATION
|
Details
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filtered through a bed of Celite
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Type
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WASH
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Details
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The filter cake was washed with ethyl acetate (2×40 mL)
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Type
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CONCENTRATION
|
Details
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The combined filtrates were concentrated to about 250 mL
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Type
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ADDITION
|
Details
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sufficient hexane was added to the hot stirred solution
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Type
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CUSTOM
|
Details
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to produce a permanent cloud point
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Type
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TEMPERATURE
|
Details
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The mixture was cooled to room temperature
|
Type
|
WAIT
|
Details
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was stored at −20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
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WASH
|
Details
|
were washed with hexane (2×50 mL)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)C(=O)NCC1=CC(=CC=C1)O
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C(=O)[O-])C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |